molecular formula C17H19FN2O3S B11505395 Acetamide, 2-[(4-fluorobenzenesulfonyl)(methyl)amino]-N-phenethyl-

Acetamide, 2-[(4-fluorobenzenesulfonyl)(methyl)amino]-N-phenethyl-

Cat. No.: B11505395
M. Wt: 350.4 g/mol
InChI Key: UBRKGGCGVQEHIF-UHFFFAOYSA-N
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Description

2-(N-methyl4-fluorobenzenesulfonamido)-N-(2-phenylethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a sulfonamide group, a fluorobenzene ring, and a phenylethyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl4-fluorobenzenesulfonamido)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of N-methyl-4-fluorobenzenesulfonamide: This intermediate can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with methylamine under basic conditions.

    Formation of N-(2-phenylethyl)acetamide: This intermediate is prepared by reacting 2-phenylethylamine with acetic anhydride.

    Coupling Reaction: The final step involves coupling the two intermediates, N-methyl-4-fluorobenzenesulfonamide and N-(2-phenylethyl)acetamide, under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of 2-(N-methyl4-fluorobenzenesulfonamido)-N-(2-phenylethyl)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl4-fluorobenzenesulfonamido)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(N-methyl4-fluorobenzenesulfonamido)-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-methyl4-fluorobenzenesulfonamido)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzene ring and phenylethyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-fluorobenzenesulfonamide: Shares the sulfonamide and fluorobenzene moieties.

    N-(2-phenylethyl)acetamide: Shares the phenylethyl and acetamide moieties.

    4-fluorobenzenesulfonamide: Lacks the N-methyl and phenylethyl groups.

Uniqueness

2-(N-methyl4-fluorobenzenesulfonamido)-N-(2-phenylethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and phenylethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H19FN2O3S/c1-20(24(22,23)16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,21)

InChI Key

UBRKGGCGVQEHIF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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